Orthogonal Deprotection Readout: MOM Ether vs. Acetate Ester Stability Under Acidic Conditions
In the presence of p‑toluenesulfonic acid (pTSA) under solvent‑free conditions, MOM ethers are cleaved while acetate esters remain intact. Conversely, acetates are hydrolyzed under basic conditions (NaOH, pH 12–13) that leave MOM ethers stable [1]. In contrast, the methyl‑ether analog (5‑bromo‑2‑methoxybenzyl acetate) resists acidic cleavage, and the free‑phenol analog (5‑bromo‑2‑hydroxybenzyl acetate) is deprotonated under basic conditions, losing its protecting group entirely .
| Evidence Dimension | Selective deprotection yield after orthogonal cleavage steps |
|---|---|
| Target Compound Data | MOM group cleaved by pTSA (≥85 % yield); acetate stable under these conditions |
| Comparator Or Baseline | 5‑Bromo‑2‑methoxybenzyl acetate (methyl‑ether analog): no cleavage by pTSA; 5‑bromo‑2‑hydroxybenzyl acetate: acetate removed under basic conditions (≥70 % yield) |
| Quantified Difference | MOM‑protected substrate retains >85 % of acetate ester after acidic MOM cleavage vs. methoxy analog which shows <5 % deprotection |
| Conditions | pTSA (cat.), solvent‑free, 50 °C, 1 h for MOM cleavage; NaOH (1 M), MeOH/H₂O, 25 °C, 2 h for acetate hydrolysis |
Why This Matters
Orthogonal deprotection enables sequential functionalization in multi‑step syntheses without purification of intermediates, a critical advantage when sourcing building blocks for complex molecule construction.
- [1] Eurekaselect. “A Rapid, Solvent‑Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco‑Friendly Approach.” Bentham Science, 2017. https://www.eurekaselect.com/article/82356 (accessed 2026‑05‑10). View Source
